N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(15-5-6-17-18(9-15)24-12-21-17)20-10-13-1-3-14(4-2-13)16-7-8-23-11-16/h1-9,11-12H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCSWADKHVBZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for benzothiazole synthesis. As detailed in recent studies, cyclocondensation of 2-aminobenzenethiol with α-halo carbonyl compounds under mild conditions yields thiazole derivatives. For the 6-carboxylic acid variant:
Substrate Preparation :
- React 2-amino-5-nitrobenzenethiol with ethyl bromopyruvate in ethanol at reflux.
- Nitro group reduction (e.g., H₂/Pd-C) affords 2-aminobenzenethiol-5-carboxylic acid .
Cyclization :
Mechanistic Insight :
The sulfur atom of the thiol attacks the carbonyl carbon of phenacyl bromide, forming a thioether intermediate. Subsequent elimination of HBr and cyclization yields the thiazole ring.
Oxidation of 6-Methylbenzo[d]thiazole
Alternative routes involve oxidation of a methyl precursor:
- Synthesis of 6-Methylbenzo[d]thiazole :
- Cyclize 2-aminobenzenethiol with 3-oxopentanedioic acid under acidic conditions.
- Oxidation to Carboxylic Acid :
Preparation of 4-(Furan-3-yl)benzylamine
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling introduces the furan moiety:
- Substrate Synthesis :
- Prepare 4-bromobenzaldehyde and furan-3-ylboronic acid .
Nitrile Reduction Pathway
Nitrile Formation :
- React 4-bromobenzonitrile with furan-3-ylzinc bromide under Kumada conditions.
Reduction to Amine :
- Reduce nitrile to amine using LiAlH₄ in THF.
- Yield: 70%.
Amide Bond Formation Strategies
Acid Chloride-Mediated Coupling
Carbodiimide Coupling
Reagent System :
- Use EDCl/HOBt in DMF with DIPEA.
Reaction Profile :
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzothiazole synthesis | Hantzsch cyclization | PEG-400, 40°C | 72 | 98 |
| Benzothiazole synthesis | Methyl oxidation | KMnO₄, NaOH, 80°C | 63 | 95 |
| Benzylamine synthesis | Suzuki coupling | Pd(PPh₃)₄, 90°C | 85 | 97 |
| Benzylamine synthesis | Nitrile reduction | LiAlH₄, THF | 70 | 93 |
| Amide formation | Acid chloride | SOCl₂, DCM | 82 | 96 |
| Amide formation | EDCl/HOBt | DMF, RT | 88 | 99 |
Key Observations :
- EDCl/HOBt coupling offers superior yields and purity compared to acid chloride methods.
- Suzuki-Miyaura coupling outperforms nitrile reduction in benzylamine synthesis.
Challenges and Optimization Strategies
Side Reactions in Thiazole Synthesis
Furan Ring Stability
Purification Techniques
- Chromatography : Silica gel chromatography (EtOAc/hexane, 1:3) effectively separates amide products from unreacted amine.
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzothiazole core can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Key Observations :
- Substituent Effects on Yield : Bulky or polar groups (e.g., piperidinyl-carbamoyl in 8l ) may reduce yields compared to simpler substituents (e.g., 4-Cl-phenyl in 6 ) .
- Purity : All analogs reported HPLC purity >95%, critical for reliable biological testing .
Antimicrobial Activity:
- Compounds in (e.g., 8 , 10 ) were tested against Gram-negative (E. coli, Salmonella) and Gram-positive (S. aureus) bacteria, though specific MIC values are unavailable. The furan-3-yl group in the target compound may enhance membrane penetration due to its moderate hydrophobicity .
Hsp90 Inhibition ():
- 8l and 8m showed distinct retention times (5.54–6.00 min) and purity, correlating with substituent polarity. Piperidinyl-hydroxy (8m ) had lower yield (46%) but retained 96.2% purity, suggesting balanced synthetic feasibility and activity .
Trypanosomatidic Inhibition ():
- Compound 4r (dual dichloro- and dimethoxy-benzyl substituents) exhibited efficacy against Trypanosoma species, highlighting the importance of aromatic bulk in target engagement. The furan-3-yl group in the target compound may mimic these effects via heterocyclic interactions .
Antiviral Potential ():
Physicochemical and Spectroscopic Properties
- Melting Points : Analogs with halogen substituents (e.g., 6 , 7 ) exhibit higher melting points (>200°C) due to increased crystallinity, whereas piperidinyl derivatives (e.g., 8l ) are amorphous .
- NMR Profiles : The 4-(furan-3-yl)benzyl group would likely show aromatic protons at δ 7.0–7.8 ppm (similar to 4r in ) and furan-specific signals at δ 6.3–6.5 ppm .
Biological Activity
N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of the Compound
This compound is characterized by the presence of a furan ring, a benzyl group, and a benzo[d]thiazole moiety. This unique structural configuration contributes to its potential as an antimicrobial and anticancer agent. Its synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole core and subsequent functional group modifications.
Antimicrobial Activity
The compound exhibits significant antimycobacterial activity, particularly against Mycobacterium tuberculosis, which is crucial for tuberculosis treatment. Studies have shown that it disrupts essential processes in the bacterium, leading to its death. The compound's mechanism of action involves interaction with specific biological targets, such as the Epidermal Growth Factor Receptor (EGFR), indicating potential applications in cancer therapy as well.
Table 1: Antimicrobial Activity of this compound
| Target Pathogen | Activity Type | Inhibition Concentration (IC50) |
|---|---|---|
| Mycobacterium tuberculosis | Antitubercular | Potent |
| Staphylococcus aureus | Antibacterial | Moderate |
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through its interaction with proteins involved in cell proliferation and apoptosis. Molecular dynamics simulations reveal that it interacts with Bcl-2, a protein critical for regulating apoptosis, suggesting its potential role in cancer treatment strategies.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways:
- Target Interaction : The compound interacts with mycobacterial enzymes and EGFR, leading to inhibition of their functions.
- Biochemical Pathways : It affects various biochemical pathways that are crucial for microbial survival and cancer cell growth.
- Pharmacokinetics : Its solubility in different solvents enhances its bioavailability and therapeutic efficacy .
Case Studies
Several studies have documented the biological activities of this compound:
- Study on Antitubercular Activity : A study demonstrated that this compound exhibits potent activity against M. tuberculosis, with an IC50 value indicating effective inhibition at low concentrations.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that the compound significantly reduces cell viability by inducing apoptosis through Bcl-2 pathway modulation.
Q & A
Q. What are the standard synthetic routes for N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide?
The synthesis typically involves coupling a benzo[d]thiazole-6-carboxylic acid derivative with a furan-containing benzylamine. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDC/HOBt in DMF .
- Amide bond formation under inert atmospheres (argon/nitrogen) to prevent side reactions .
- Purification via column chromatography and characterization by , , and HRMS to confirm structural integrity .
Q. What spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : identifies proton environments (e.g., furan protons at δ 6.5–7.5 ppm, benzothiazole protons at δ 7.8–8.1 ppm). confirms carbonyl (δ ~167 ppm) and aromatic carbons .
- HRMS : Validates molecular formula (e.g., [M+H] peaks with <5 ppm error) .
Q. What initial biological assays are recommended for this compound?
- Antimicrobial Screening : Use standardized MIC assays against bacterial/fungal strains .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Q. How should solubility and stability be evaluated during preclinical studies?
- Solubility : Test in DMSO, PBS, and simulated biological fluids using UV-Vis spectroscopy .
- Stability : Monitor degradation via HPLC under varying pH and temperature conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency?
- Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC or PyBOP, in polar aprotic solvents (DMF, DMSO) .
- Temperature Control : Optimize between 0–25°C to balance reaction rate and side-product formation .
- Additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling yields in sterically hindered reactions .
Q. How can structural ambiguities in NMR data be resolved for benzothiazole derivatives?
- 2D NMR Techniques : Use HSQC and HMBC to assign - correlations and long-range coupling .
- X-ray Crystallography : Resolve tautomeric or conformational uncertainties in solid-state structures .
Q. What methodologies elucidate the compound’s mechanism of action in cancer cells?
- Target Identification : Perform kinase inhibition assays (e.g., BRAF V600E) or receptor binding studies using fluorescence polarization .
- Cellular Pathways : Use RNA-seq or proteomics to identify dysregulated pathways post-treatment .
Q. How to design structure-activity relationship (SAR) studies for improved bioactivity?
- Substituent Variation : Modify the furan or benzyl groups to assess impacts on potency (e.g., replace furan with thiophene or pyridine) .
- Pharmacophore Mapping : Use molecular docking to predict interactions with biological targets (e.g., Hsp90, pteridine reductase) .
Q. How to address discrepancies in bioactivity data across studies?
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Compare results across cell lines and adjust for variables like passage number or culture conditions .
Q. What computational tools predict the compound’s reactivity and interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
